4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
The compound 4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic molecule featuring a tetrahydrobenzothienopyrimidine core linked to a piperazine moiety substituted with a 5-chloro-2-methoxybenzyl group. This article compares its structural, synthetic, and biological properties with those of closely related analogs, leveraging data from diverse sources.
Properties
CAS No. |
611197-54-7 |
|---|---|
Molecular Formula |
C22H25ClN4OS |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H25ClN4OS/c1-28-18-7-6-16(23)12-15(18)13-26-8-10-27(11-9-26)21-20-17-4-2-3-5-19(17)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3 |
InChI Key |
CNVDQHWADRVSTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Reaction conditions critically influence cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while elevated temperatures (80–120°C) drive dehydration. For example, refluxing 4-hydrazino-tetrahydrobenzothienopyrimidine with 3-chlorobenzaldehyde in ethanol for 2 hours affords the corresponding hydrazone in 75% yield. However, prolonged heating (>4 hours) risks decomposition, necessitating precise time control.
Preparation of 4-(5-Chloro-2-Methoxybenzyl)Piperazine
The 4-(5-chloro-2-methoxybenzyl)piperazine side chain is synthesized via reductive alkylation of piperazine with 5-chloro-2-methoxybenzaldehyde. A two-step protocol involves:
-
Formation of the Imine Intermediate : Piperazine (1.0 equiv) reacts with 5-chloro-2-methoxybenzaldehyde (1.1 equiv) in methanol at 25°C for 12 hours.
-
Reduction with Sodium Cyanoborohydride : The imine is reduced using NaBH3CN (1.5 equiv) in acetic acid, yielding the target amine in 78% purity.
Purification via column chromatography (silica gel, CH2Cl2/MeOH 9:1) isolates the product as a white solid (mp 134–135°C).
Coupling of the Piperazine Moiety to the Tetrahydrobenzothienopyrimidine Core
The final step involves nucleophilic aromatic substitution (SNAr) of the 4-chloro-tetrahydrobenzothienopyrimidine with 4-(5-chloro-2-methoxybenzyl)piperazine. Key parameters include:
Solvent and Base Selection
DMF outperforms solvents like acetonitrile or THF due to its high polarity, which facilitates dissolution of both reactants. Employing potassium carbonate (2.0 equiv) as a base at 90°C for 8 hours achieves 82% conversion, whereas weaker bases (e.g., triethylamine) result in incomplete reactions.
Reaction Monitoring and Workup
Progress is tracked via TLC (silica gel, ethyl acetate/hexanes 1:1). Post-reaction, the mixture is diluted with ice water, and the precipitate is filtered and washed with cold isopropyl alcohol to remove unreacted starting materials. Recrystallization from hot isopropyl alcohol with activated carbon yields the pure product as off-white crystals (mp 220–222°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H2O 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Industrial-scale synthesis (≥1 kg) necessitates modifications:
Chemical Reactions Analysis
Types of Reactions
1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of tetrahydrobenzothieno[2,3-d]pyrimidines with piperazine-based substitutions. Key structural analogs include:
Structure-Activity Relationships (SAR)
- Halogen Substitutions : Chloro or fluoro groups (e.g., in ) enhance binding to hydrophobic pockets in target proteins.
- Methoxy Groups: The 2-methoxy group in the target compound may improve solubility and metabolic stability compared to non-polar analogs like 4c .
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 4c) generally exhibit higher basicity and flexibility than piperidine analogs (4d), influencing receptor interactions .
Biological Activity
The compound 4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothieno-pyrimidine core and a piperazine moiety. The presence of the chloro and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula
- Molecular Formula : C20H24ClN3OS
- Molecular Weight : 377.93 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of neuropharmacology and oncology. Below are the key findings related to its biological effects:
1. Antidepressant Activity
In a study assessing the antidepressant-like effects of various compounds, this specific benzothieno-pyrimidine derivative demonstrated significant activity in behavioral models such as the forced swim test (FST) and tail suspension test (TST). The results indicated a reduction in immobility time, suggesting potential antidepressant properties.
2. Antitumor Effects
Preliminary studies have shown that the compound inhibits cell proliferation in several cancer cell lines. In vitro assays revealed:
- IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Serotonin Reuptake : Similar to selective serotonin reuptake inhibitors (SSRIs), it may enhance serotonin levels in the synaptic cleft.
- Modulation of Neurotransmitter Systems : Interaction with dopaminergic and adrenergic receptors has been suggested based on receptor binding assays.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant | Significant reduction in immobility in FST (p < 0.01) |
| Study 2 | Antitumor | IC50 = 15 µM for MCF-7 cells; induction of apoptosis observed |
| Study 3 | Neuroprotective | Reduced oxidative stress markers in neuronal cultures |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Absorption : Rapid absorption noted in animal models.
- Distribution : High affinity for brain tissues suggests potential CNS activity.
- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate metabolic pathways.
- Excretion : Renal excretion predominates.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by coupling with the 5-chloro-2-methoxybenzyl-piperazine moiety. Critical steps include:
- Nucleophilic substitution for piperazine attachment (e.g., using DMF as a solvent at 80–100°C).
- Reductive amination for benzyl group introduction (e.g., NaBH₃CN as a reducing agent). Optimization requires monitoring via TLC and HPLC to adjust stoichiometry, temperature, and catalyst use. Impurities like unreacted intermediates are minimized via column chromatography .
Key Data:
| Parameter | Typical Conditions |
|---|---|
| Coupling Reaction | DMF, 80°C, 12–24 h |
| Reducing Agent | NaBH₃CN in MeOH |
| Yield | 45–60% (after purification) |
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- ¹H/¹³C NMR : Peaks for the piperazine N–CH₂ (δ 2.5–3.5 ppm) and benzothieno aromatic protons (δ 7.0–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₃H₂₅ClN₄O₂S requires m/z ~468.12).
- X-ray crystallography (if crystalline): Resolves intramolecular interactions like C–H⋯π bonds in the tetrahydrobenzothieno core .
Q. What preliminary biological assays are used to screen this compound?
Initial screening focuses on:
- Enzyme inhibition assays : Testing against kinases or GPCRs (e.g., cAMP accumulation assays for receptor modulation).
- Cytotoxicity profiling : IC₅₀ determination in cancer cell lines (e.g., MTT assay).
- Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can synthetic by-products be characterized and minimized during piperazine coupling?
Common by-products include:
- Di-alkylated piperazine derivatives : Detected via LC-MS and mitigated by controlling stoichiometry (limiting benzyl halide excess).
- Oxidized intermediates : Addressed by inert atmosphere (N₂/Ar) and antioxidants like BHT. Advanced purification via preparative HPLC with a C18 column resolves ≈95% of impurities .
Q. How to resolve contradictions in biological activity data across assay platforms?
Discrepancies (e.g., high in vitro vs. low in vivo efficacy) may arise from:
- Metabolic instability : Assess via liver microsome assays (e.g., CYP450 metabolism).
- Plasma protein binding : Use equilibrium dialysis to measure free fraction.
- Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Q. What computational strategies predict target binding modes and SAR?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrophobic contacts with the benzothieno core).
- QSAR models : Use substituent electronic parameters (Hammett σ) to correlate piperazine modifications with activity. Chlorine at the 5-position enhances affinity for hydrophobic domains .
Q. How does the 5-chloro-2-methoxybenzyl group influence structure-activity relationships (SAR)?
- Methoxy group : Enhances solubility via H-bonding while maintaining π-π stacking with aromatic residues.
- Chlorine substituent : Increases lipophilicity (logP ↑ 0.5 units), improving membrane permeability. Comparative studies with 5-fluoro or 5-methyl analogs show ≈10-fold lower potency, emphasizing chlorine’s role in target engagement .
Data Contradiction Analysis Example
Issue: Inconsistent IC₅₀ values in kinase inhibition assays.
Resolution Workflow:
Verify assay conditions : Check ATP concentrations (standard: 10 μM vs. 100 μM alters results).
Counter-screen against related kinases : Rule out cross-reactivity (e.g., PIM1 vs. PIM2).
Crystallography : Confirm binding pose shifts due to protein flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
